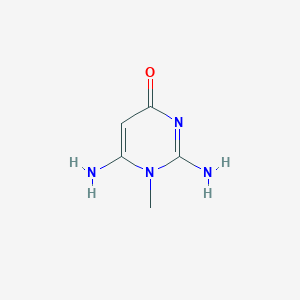

2,6-diamino-1-methylpyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diamino-1-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3(6)2-4(10)8-5(9)7/h2H,6H2,1H3,(H2,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUWXNZGBVCTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N=C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326842 | |

| Record name | 4(1H)-Pyrimidinone, 2,6-diamino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51093-34-6 | |

| Record name | 4(1H)-Pyrimidinone, 2,6-diamino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Diamino 1 Methylpyrimidin 4 1h One and Derivatives

Conventional Synthetic Pathways and Multi-Step Protocols

Conventional methods for the synthesis of 2,6-diamino-1-methylpyrimidin-4(1H)-one often rely on multi-step sequences starting from simple acyclic precursors. A common and foundational approach involves the cyclocondensation of a guanidine (B92328) derivative with a β-ketoester or a similar three-carbon component.

A widely used precursor for many substituted pyrimidines is 2,4-diamino-6-hydroxypyrimidine. Its synthesis is well-established and typically involves the reaction of ethyl cyanoacetate (B8463686) with guanidine in the presence of a base like sodium ethoxide. This reaction proceeds via the formation of ethyl sodiocyanoacetate, which then reacts with guanidine, followed by heating under reflux to induce cyclization. The resulting solid is then dissolved in boiling water and acidified to precipitate the desired 2,4-diamino-6-hydroxypyrimidine.

From this key intermediate, a multi-step sequence can be envisioned to arrive at the target molecule, this compound. A plausible pathway involves:

Chlorination: The hydroxyl group at the 6-position (which is tautomeric with the 4-oxo group) can be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This yields 2,4-diamino-6-chloropyrimidine. This procedure typically involves heating the starting pyrimidine (B1678525) in POCl₃, followed by careful quenching with ice water and hydrolysis to obtain the chlorinated intermediate in good yield.

N-Methylation: Introduction of the methyl group at the N1 position can be achieved at this stage or later in the synthesis. Selective methylation can be challenging and may require the use of protecting groups to avoid reaction at the exocyclic amino groups.

Hydrolysis: The 6-chloro group can then be hydrolyzed back to a hydroxyl group (keto group in the pyrimidinone tautomer) under aqueous acidic or basic conditions to yield the final product.

This type of multi-step synthesis, while effective, often requires purification at each step and may involve harsh reagents and conditions.

| Step | Reaction | Reagents | Typical Yield |

| 1 | Cyclocondensation | Guanidine, Ethyl Cyanoacetate, Sodium Ethoxide | 80-82% |

| 2 | Chlorination | 2,4-diamino-6-hydroxypyrimidine, POCl₃ | ~85% |

| 3 | Hydrolysis | 2,4-diamino-6-chloropyrimidine, Acid/Base | Variable |

Green Chemistry Approaches in Pyrimidinone Synthesis

In response to the growing need for environmentally sustainable chemical processes, green chemistry principles have been increasingly applied to the synthesis of pyrimidinone derivatives. These approaches focus on the use of non-toxic catalysts, solvent-free reaction conditions, and energy-efficient methods.

The use of natural and waste-derived materials as catalysts has gained significant attention. These biocatalysts are often inexpensive, readily available, and biodegradable.

Animal Bone Meal (ABM): ABM has been effectively used as a heterogeneous catalyst in the Biginelli reaction, a multi-component reaction for the synthesis of dihydropyrimidinones. nih.govebi.ac.uknih.govbenthamdirect.com ABM, sometimes doped with a Lewis acid like ZnCl₂, promotes the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to afford the pyrimidinone core in excellent yields. nih.gov The heterogeneous nature of ABM allows for easy separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. benthamdirect.com Reactions can be performed under conventional heating in water or with microwave irradiation. ebi.ac.uknih.govbenthamdirect.com

Citrus Extract: Fruit juices, such as those from lemons and other citrus fruits, have been employed as natural acid catalysts in organic synthesis. acs.orgnih.govresearchgate.net The presence of citric acid and ascorbic acid in these extracts provides a mild acidic environment that can catalyze reactions like the Biginelli condensation. acs.orgnih.gov Syntheses using citrus extracts are typically carried out at room temperature or with gentle heating, offering a simple, cost-effective, and environmentally friendly alternative to conventional acid catalysts. nih.govresearchgate.net Yields for the synthesis of dihydropyrimidinone derivatives using this method are often high, and the work-up is generally straightforward. nih.govnih.gov

The use of alternative energy sources like microwave and ultrasound irradiation can significantly enhance reaction rates, improve yields, and often allows for reactions to be conducted without a solvent.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has become a popular technique for the rapid and efficient synthesis of heterocyclic compounds, including pyrimidines. orgsyn.orgnih.govresearchgate.netyoutube.com In the context of pyrimidinone synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. youtube.com For instance, the synthesis of 2-aminopyrimidines from the condensation of enones with guanidine can be accelerated using microwave heating. nih.gov Solvent-free microwave-assisted syntheses have also been developed, further enhancing the green credentials of this methodology. orgsyn.org

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally friendly synthetic route. acs.org Ultrasound irradiation can enhance reaction rates and yields in the synthesis of pyrimidine derivatives through the phenomenon of acoustic cavitation. nih.govmdpi.com This technique has been successfully applied to the synthesis of various pyrimidine and fused pyrimidine systems, often under milder conditions and in shorter reaction times than conventional methods. acs.org

| Method | Catalyst/Energy Source | Key Advantages |

| Catalyst-Mediated | Animal Bone Meal | Heterogeneous, reusable, waste-derived |

| Catalyst-Mediated | Citrus Extract | Natural, biodegradable, mild conditions |

| Solvent-Free | Microwave Irradiation | Rapid reaction times, high yields, often solvent-free |

| Solvent-Free | Ultrasound Irradiation | Enhanced reaction rates, mild conditions |

Multi-Component Reactions (MCRs) for Pyrimidinone Annulation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com The Biginelli reaction, first reported in 1891, is a classic example of an MCR used for the synthesis of dihydropyrimidin-2(1H)-ones.

The general Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis. While the original protocol suffered from low yields with certain substrates, numerous modifications have been developed to improve its efficiency and scope. These include the use of various Lewis and Brønsted acid catalysts, as well as the green chemistry approaches mentioned previously.

For the synthesis of a 2,6-diamino-pyrimidin-4(1H)-one core, a variation of this reaction would be employed, using guanidine or a substituted guanidine in place of urea. The reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate, and guanidine can lead to the formation of highly functionalized aminopyrimidines. The mechanism is believed to proceed through a series of condensation and cyclization steps, ultimately leading to the stable pyrimidine ring. The efficiency of MCRs makes them particularly attractive for the construction of chemical libraries for drug discovery. mdpi.com

Solid-Phase Synthesis Techniques for Pyrimidinone Chemical Libraries

Solid-phase synthesis (SPS) is a powerful technique for the automated and high-throughput synthesis of large libraries of compounds, which is particularly valuable in drug discovery. acs.orgnih.govresearchgate.net In SPS, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. wpmucdn.com Excess reagents and by-products are easily removed by simple filtration and washing of the resin, eliminating the need for traditional purification methods at each step. wpmucdn.com

The synthesis of pyrimidine and pyrimidinone libraries on solid supports has been extensively reviewed. acs.orgnih.govresearchgate.net A general strategy involves anchoring one of the building blocks to the resin and then carrying out the cyclization reaction on the solid support. For example, a β-ketoester can be attached to a resin, followed by reaction with an aldehyde and a guanidine derivative to build the pyrimidinone ring.

Alternatively, a pre-formed pyrimidine scaffold can be attached to the resin and then further functionalized. For instance, a resin-bound aniline (B41778) can be reacted with 2,4,6-trichloropyrimidine, followed by sequential nucleophilic aromatic substitution (SNAr) reactions with various amines to introduce diversity. benthamdirect.comnih.gov After the desired molecule is assembled on the solid support, it is cleaved from the resin to yield the final product in a purified form. The use of microwave heating can also be combined with solid-phase synthesis to accelerate reaction times. acs.orgnih.govresearchgate.net This combinatorial approach allows for the rapid generation of thousands of distinct pyrimidinone derivatives for biological screening. benthamdirect.comnih.gov

Derivatization Strategies and Synthesis of Precursors

The synthesis of this compound and its derivatives relies on the availability of key precursors and effective derivatization strategies.

Synthesis of Precursors:

N-Methylguanidine: This is a crucial precursor for introducing the 1-methyl and 2-amino functionalities. It can be synthesized from dicyandiamide (B1669379) and methylamine (B109427) nitrate. The process involves reacting methylamine with nitric acid to form methylamine nitrate, which is then fused with dicyandiamide to produce N-methylguanidinium nitrate. This can then be nitrated using concentrated sulfuric acid to yield N-methyl-N'-nitroguanidine, another important intermediate.

Ethyl Cyanoacetate: This C3-synthon is a common starting material for pyrimidine synthesis. It is commercially available and provides the carbon backbone for the pyrimidine ring.

Creatine: Creatine, or 2-(carbamimidoyl-methyl-amino)acetic acid, is a naturally occurring compound that contains the N-methylguanidino moiety. Its synthesis involves the enzymatic transfer of a guanidino group from arginine to glycine (B1666218) to form guanidinoacetic acid, followed by methylation. nih.govresearchgate.netnih.gov While not a direct precursor in a simple cyclization, its structure highlights the core components of the target molecule and its biological relevance.

Derivatization Strategies:

Once the 2,6-diaminopyrimidin-4(1H)-one core is synthesized, it can be further modified to create a diverse range of derivatives. Common derivatization reactions include:

Alkylation: The exocyclic amino groups can be alkylated, although selectivity can be an issue. N-alkylation at the ring nitrogens can also occur under specific conditions.

Acylation: The amino groups can be acylated with various acylating agents (e.g., acid chlorides, anhydrides) to form amides. rsc.org This is a common strategy to explore structure-activity relationships in medicinal chemistry.

Substitution at the 5-position: If the pyrimidine ring is formed with a hydrogen at the 5-position, this site can be functionalized through reactions such as halogenation, followed by cross-coupling reactions (e.g., Suzuki reaction) to introduce aryl or other substituents.

These derivatization strategies are essential for fine-tuning the biological activity and physicochemical properties of the parent compound.

Advanced Spectroscopic Characterization of 2,6 Diamino 1 Methylpyrimidin 4 1h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. nih.govmit.edu For pyrimidinone systems, NMR provides critical data on proton and carbon environments, conformational dynamics, and self-association phenomena. acs.org

Proton (¹H) NMR spectroscopy offers a detailed map of the proton environments within a molecule. For 2,6-diamino-1-methylpyrimidin-4(1H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the N-methyl group, the two amino groups, and the lone proton on the pyrimidine (B1678525) ring.

N-Methyl (N1-CH₃) Protons: This group typically appears as a sharp singlet in the upfield region of the spectrum.

Amino (NH₂) Protons: The protons of the C2 and C6 amino groups are expected to appear as broad singlets. Their chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange processes. msu.edu In dimethyl sulfoxide (B87167) (DMSO-d₆), these protons often appear at a lower field compared to in chloroform (B151607) (CDCl₃). msu.eduresearchgate.net

Ring Proton (C5-H): The single proton attached to the pyrimidine ring at the C5 position is expected to resonate as a sharp singlet in the aromatic or olefinic region of the spectrum.

The precise chemical shifts can be influenced by the electronic effects of the substituents on the pyrimidine ring. In related 2-aminopyrimidine (B69317) derivatives, amino group protons have been observed in the range of δ 5.0-5.3 ppm, while the C5-H proton is typically found further downfield, around δ 7.2-7.6 ppm. semanticscholar.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Analogous Pyrimidine Structures This table is interactive. Click on headers to sort.

| Compound Class | H-5 | Amino (NH₂) | Other Protons | Reference |

|---|---|---|---|---|

| 2-Amino-6-aryl-4-(furan-2-yl)pyrimidines | ~7.59 | ~5.14 | Aryl: 6.5-8.0, OCH₃: ~3.87 | semanticscholar.org |

| 2-Amino-6-[4-(dimethylamino)phenyl]-4-(furan-2-yl)pyrimidine | ~7.60 | ~5.07 | Aryl: 6.5-8.0, N(CH₃)₂: ~3.04 | semanticscholar.org |

| 2,6-Diaminopyridine (B39239) | 5.8 (H3, H5) | 4.3 | 7.2 (H4) | chemicalbook.com |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each unique carbon atom.

Carbonyl Carbon (C4): The C=O group at the C4 position is characteristically found in the far downfield region of the spectrum, typically between δ 155-170 ppm. orientjchem.org

Amino-Substituted Carbons (C2 and C6): These carbons, being attached to nitrogen atoms and part of the heterocyclic ring, are also expected to be significantly deshielded, appearing in the range of δ 150-165 ppm.

Unsubstituted Ring Carbon (C5): The C5 carbon, bonded to a hydrogen atom, will resonate at a higher field compared to the substituted carbons, often in the δ 90-100 ppm range. researchgate.net

N-Methyl Carbon (N1-CH₃): The methyl carbon attached to the ring nitrogen is expected in the upfield region of the spectrum.

Assignments can be unequivocally confirmed using two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon signals with their attached or nearby protons. researchgate.netnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Analogous Pyrimidinone Structures This table is interactive. Click on headers to sort.

| Compound Class | C=O | C=N / C-N | Aromatic / C=C | CH₃ | Reference |

|---|---|---|---|---|---|

| Pyrazolyl-pyrimidine-trione Derivative | 158.96, 155.05 | 140.05, 138.55, 133.25 | 134.07, 129.08, 128.68, 125.54, 123.43 | 9.06 | orientjchem.org |

| Isoxazolo-pyrimidine-dione Derivative | 154.96, 152.45 | 149.98 | 129.46, 126.54, 123.66, 128.23, 127.75 | 6.16 | orientjchem.org |

| Pyrazolo[1,5-a]pyrimidine Derivatives | - | C2: ~151, C7: ~147 | C5: ~140, C6: ~107, C3: ~96 | - | researchgate.net |

Variable-Temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic molecular processes that occur on the NMR timescale, such as conformational changes, rotational isomerism, and proton exchange. nih.govyoutube.comlibretexts.org For this compound, several dynamic processes could be studied.

One such process is the restricted rotation around the C-NH₂ bonds. Due to partial double-bond character, rotation can be slow enough at low temperatures to result in separate signals for protons or carbons that are equivalent at room temperature. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, time-averaged peak. mdpi.com Analysis of the coalescence temperature and lineshape can provide quantitative data on the energy barrier to rotation. rsc.org

Similarly, VT-NMR can be used to study tautomeric equilibria if different tautomers are present in solution. The relative populations of the tautomers may change with temperature, which would be reflected in the NMR spectrum. mdpi.com The rate of change of chemical shifts with temperature, known as temperature coefficients, can also serve as a specific parameter to help identify metabolites or characterize hydrogen bonds. nih.gov

While solution-state NMR provides information on molecules in the liquid phase, Solid-State NMR (ssNMR) spectroscopy offers atomic-level insights into the structure and dynamics of materials in their solid or crystalline form. mit.edu For this compound, ssNMR would be crucial for characterizing its structure in the solid state, which can differ significantly from its solution-state conformation due to crystal packing effects and intermolecular interactions.

High-resolution ssNMR techniques, such as Magic-Angle Spinning (MAS), are used to average out anisotropic interactions that broaden signals in solid samples, yielding sharper, more solution-like spectra. chemrxiv.org ssNMR can be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize intermolecular hydrogen-bonding networks by measuring internuclear distances.

Provide detailed information on molecular conformation and packing in the crystalline lattice.

Techniques like Cross-Polarization (CP) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, making detailed structural analysis feasible. chemrxiv.org

Pyrimidinone derivatives are known to form hydrogen-bonded dimers or larger aggregates in solution. acs.org Concentration-dependent NMR experiments are a direct method to probe these self-association phenomena.

In such an experiment, a series of ¹H NMR spectra are recorded at varying sample concentrations. The chemical shifts of protons involved in intermolecular hydrogen bonding, such as the N-H protons of the amino groups, are particularly sensitive to changes in concentration. As concentration increases, the equilibrium shifts towards the formation of hydrogen-bonded aggregates. This typically causes a downfield shift in the resonance of the N-H protons involved in the hydrogen bond. acs.org Plotting the chemical shift of these protons against concentration can provide insights into the nature and strength of the self-association. This method has been successfully used to demonstrate the persistence of N-H···O hydrogen bonds in pyrimidinone systems from solution to the crystal state. acs.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. bas.bg The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The two amino groups will give rise to characteristic stretching vibrations in the 3100-3500 cm⁻¹ region. Typically, primary amines show two bands in this region: one for asymmetric and one for symmetric N-H stretching.

C-H Stretching: Aromatic/olefinic C-H stretching from the C5-H bond and aliphatic C-H stretching from the N-methyl group are expected just above and below 3000 cm⁻¹, respectively. nih.gov

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide) group at C4 is expected in the region of 1650-1700 cm⁻¹. This is often one of the most intense bands in the spectrum. researchgate.net

C=C and C=N Stretching: Vibrations from the pyrimidine ring, involving C=C and C=N double bonds, typically appear in the 1450-1650 cm⁻¹ region.

N-H Bending: The bending vibration (scissoring) of the primary amino groups usually results in a medium to strong band around 1580-1650 cm⁻¹, which may overlap with the ring stretching vibrations.

The exact positions of these bands can provide information about hydrogen bonding; for instance, the C=O and N-H stretching bands may be broadened and shifted to lower wavenumbers if the groups are involved in strong intermolecular hydrogen bonding. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound and Analogues This table is interactive. Click on headers to sort.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3100 - 3500 | Medium |

| C-H Stretch (Aromatic) | Ring C-H | 3000 - 3100 | Weak-Medium |

| C-H Stretch (Aliphatic) | N-CH₃ | 2850 - 3000 | Weak-Medium |

| C=O Stretch | Amide (C=O) | 1650 - 1700 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M+) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable structural information.

For pyrimidine derivatives, EI-MS can reveal characteristic fragmentation pathways. While a specific EI spectrum for this compound is not publicly available, analysis of its unmethylated analogue, 2,6-diaminopyrimidin-4(1H)-one (MW: 126.12 g/mol ), provides insight into expected fragmentation. The molecular ion peak for this analogue is observed as the most intense peak (base peak) at m/z 126. nist.gov Common fragmentation of pyrimidine rings can involve the loss of small neutral molecules like isocyanic acid (HNCO) or ammonia (B1221849) (NH₃). nih.gov

Table 1: Key Ions in the Electron Ionization Mass Spectrum of 2,6-Diaminopyrimidin-4(1H)-one

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 126 | [C₄H₆N₄O]⁺ | Molecular Ion (M⁺) |

| 83 | [M - HNCO]⁺ | Loss of isocyanic acid |

| 68 | [C₃H₄N₂]⁺ | Ring fragmentation |

| 55 | [C₂HN₂]⁺ | Ring fragmentation |

Data derived from the NIST WebBook for the analogue 2,6-diaminopyrimidin-4(1H)-one. nist.gov

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a solution. wikipedia.org This method imparts minimal excess energy to the analyte, resulting in very little fragmentation. Consequently, ESI-MS spectra are typically dominated by the protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺). This makes ESI-MS particularly useful for the unambiguous determination of the molecular weight of a compound. nih.gov

For this compound (MW: 140.14 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent signal at m/z 141.15, corresponding to the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce fragmentation of the selected precursor ion (e.g., m/z 141.15), providing detailed structural information. nih.gov Studies on similar fused nitrogen-containing ring systems show that fragmentation often involves characteristic cross-ring cleavages. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental composition, distinguishing it from other molecules with the same nominal mass. Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) are commonly used for HRMS. creative-proteomics.commdpi.com

For this compound, HRMS is crucial for confirming its molecular formula, C₅H₈N₄O. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be verified with high confidence.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₅H₈N₄O | [M+H]⁺ | 141.07763 |

The coupling of a chromatographic separation technique with mass spectrometry provides a powerful platform for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase before detection by MS. For polar compounds like pyrimidine derivatives, derivatization (e.g., methylation or silylation) is often required to increase volatility and thermal stability, enabling their analysis by GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. The sample is separated by high-performance liquid chromatography (HPLC) and then ionized, typically using ESI, before entering the mass spectrometer. nih.gov LC-MS/MS is a widely used technique for the sensitive and specific quantification of pyrimidine derivatives in various matrices. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The pyrimidine ring, being a heterocyclic aromatic system with amino and carbonyl substituents, contains chromophores that absorb UV light.

The absorption bands observed in the UV-Vis spectrum of this compound and its analogues are typically due to π→π* and n→π* electronic transitions. libretexts.org

π→π transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n→π transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. libretexts.org

Table 3: Representative UV-Vis Absorption Data for a Diamino-Heterocycle Analogue

| Compound | λmax (nm) | Associated Transition Type (Probable) |

|---|---|---|

| 2,6-Diaminopyridine | 244 | π→π |

| 308 | π→π or n→π* |

Data for analogue compound 2,6-Diaminopyridine. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. acs.org

For molecules like this compound, SC-XRD can:

Provide accurate measurements of bond lengths and angles within the pyrimidine ring and its substituents.

Elucidate the nature of intermolecular forces, particularly hydrogen bonding, which plays a crucial role in the crystal packing of pyrimidinones (B12756618). The amino groups and the carbonyl oxygen are strong hydrogen bond donors and acceptors, respectively, leading to the formation of extensive networks that stabilize the crystal lattice. acs.orgvensel.org

While the specific crystal structure of this compound has not been publicly deposited, studies on closely related substituted pyrimidines and pyrimidinones have been reported, confirming their planar or near-planar ring structures and extensive hydrogen-bonded networks. vensel.orgscispace.comnih.gov

Table 4: Representative Crystallographic Data for a Substituted Pyrimidine Analogue

| Parameter | Value for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| β (°) | 91.540(4) |

Data for an analogue, a complex diaminopyrimidine derivative, illustrating typical parameters obtained from SC-XRD. vensel.org

Tautomerism and Conformational Analysis of 2,6 Diamino 1 Methylpyrimidin 4 1h One

Investigation of 1H-Keto and 3H-Keto Tautomeric Forms

The tautomerism of pyrimidin-4-one derivatives is a subject of considerable interest due to its implications for base pairing in nucleic acids and receptor-ligand interactions. These compounds can theoretically exist in various tautomeric forms, including keto-enol and amino-imino isomers. For the parent compound, 2,6-diaminopyrimidin-4-one, extensive studies have focused on the equilibrium between the 1H-keto and 3H-keto forms. In the solid state, there is a strong preference for the 3H-keto tautomer. nih.govresearchgate.net

However, in the case of 2,6-diamino-1-methylpyrimidin-4(1H)-one, the presence of a methyl group on the N1 nitrogen atom precludes the formation of the 3H-keto tautomer. The methylation at this position effectively "locks" the pyrimidinone ring in the 1H-keto form. Therefore, the investigation of tautomerism in this specific molecule shifts to other potential equilibria, such as those involving amino-imino forms or the less common enol form. Computational studies on analogous heterocyclic systems, such as purines, have shown that various tautomers can exist, with their relative stabilities being influenced by substitution patterns. mdpi.com For this compound, the primary focus remains on the well-defined 1H-keto structure due to the N1-methylation.

Experimental Probes for Tautomeric Equilibria

Experimental techniques are crucial for elucidating the predominant tautomeric forms of heterocyclic compounds in different states of matter. Spectroscopic and crystallographic methods have been particularly insightful in the study of pyrimidinone derivatives.

Spectroscopic Signatures of Tautomers

Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy provide valuable information about the tautomeric state of molecules. In a related compound, 2-amino-5,6-dimethylpyrimidin-4-one, IR spectroscopy has been used to suggest the presence of small amounts of the 4-hydroxy (enol) tautomer in a crystal that was predominantly in the 1H-keto form. nih.govresearchgate.net The characteristic vibrational frequencies of C=O (keto) and O-H (enol) groups, as well as N-H stretching and bending modes, can help distinguish between different tautomers. nih.govresearchgate.netsciforum.net

For this compound, while specific spectroscopic studies dedicated to its tautomerism are not extensively documented, it is expected that the 1H-keto form would exhibit a strong C=O stretching band in its IR spectrum. NMR spectroscopy, particularly ¹H and ¹³C NMR, would also provide distinct chemical shifts for the protons and carbons in the vicinity of the tautomeric groups, allowing for the characterization of the dominant form in solution. sciforum.netnih.govnih.gov

Crystallographic Evidence of Co-existing Tautomers

X-ray crystallography provides definitive evidence of molecular structure in the solid state. In studies of the related compound 2-amino-5,6-dimethylpyrimidin-4-one, two different crystalline forms have been identified. One form consists solely of the 1H-keto tautomer. nih.govresearchgate.net Another monoclinic crystalline form was found to contain a 1:1 ratio of both the 1H-keto and 3H-keto tautomers co-existing within the same crystal lattice. nih.govresearchgate.net This highlights that crystallization conditions can play a significant role in isolating specific tautomers or mixtures thereof.

Gas-Phase Tautomerism Studies

The intrinsic stability of different tautomers, devoid of solvent or crystal packing effects, can be probed through gas-phase studies. While specific gas-phase experimental data for this compound is limited, theoretical calculations on similar molecules like aminopurines have been performed. These computational studies help in predicting the relative energies and, therefore, the expected populations of different tautomers in the gas phase. mdpi.com Such studies are critical for understanding the fundamental properties of the molecule that influence its tautomeric equilibrium.

Influence of Substituents and Solvent Effects on Tautomeric Preferences

The preference for a particular tautomeric form is not solely an intrinsic property of the molecule but is also significantly influenced by its environment and the nature of its substituents.

The methyl group at the N1 position in this compound has a decisive effect, locking the ring in the 1H-keto form and preventing the 1H-3H tautomerism seen in its unmethylated counterpart. The two amino groups at the C2 and C6 positions also play a role through their electron-donating properties, which can influence the electron density distribution within the pyrimidinone ring and affect the stability of potential imino tautomers.

Solvents can dramatically alter the tautomeric equilibrium. researchgate.net Polar solvents may favor more polar tautomers, while nonpolar solvents might favor less polar ones. nih.gov This is often due to differential solvation of the tautomers. Theoretical studies using continuum models of solvation, such as the polarizable continuum model (PCM), have been employed for related heterocyclic systems to predict how the tautomeric equilibrium shifts with solvent polarity. mdpi.comresearchgate.net For instance, in aminopurines, the stability of different tautomers can be significantly altered by the dielectric constant of the solvent. mdpi.com It is plausible that similar solvent effects would be observed for this compound, potentially influencing the equilibrium between the dominant keto form and any minor imino or enol tautomers.

Conformational Flexibility of the Pyrimidinone Ring System

For this compound, the N1-methyl group and the two exocyclic amino groups will influence the ring's conformation. While significant puckering of the ring is not expected due to its aromatic character, slight deviations from planarity are possible. The orientation of the amino groups relative to the ring can also be a source of conformational isomerism. Computational methods, such as Density Functional Theory (DFT), are often used to explore the potential energy surface of such molecules and identify the most stable conformations. nih.gov

Below is a table summarizing the key aspects of the tautomerism and conformational analysis discussed:

| Feature | Description | Relevant Findings from Analogous Compounds |

| Primary Tautomeric Form | The N1-methyl group fixes the molecule in the 1H-keto form. | Unmethylated parent compound prefers the 3H-keto form in the solid state. researchgate.netresearchgate.net |

| Minor Tautomers | Potential for amino-imino or enol tautomers exists. | IR data of a related compound suggests the presence of a minor enol tautomer. nih.govresearchgate.net |

| Solid-State Structure | Crystallization can yield single tautomers or co-crystals of multiple tautomers. | A related dimethylated pyrimidinone crystallizes as both a pure 1H-keto form and a 1:1 co-crystal of 1H- and 3H-keto forms. nih.govresearchgate.net |

| Solvent Effects | The polarity of the solvent can influence the tautomeric equilibrium. | Theoretical studies on purines show significant solvent effects on tautomer stability. mdpi.com |

| Substituent Effects | The 1-methyl group prevents 1H-3H tautomerism. Amino groups influence electronic properties. | The nature of substituents is a key factor in determining tautomeric preferences in heterocyclic systems. mdpi.com |

| Ring Conformation | The pyrimidinone ring is expected to be largely planar. | The unmethylated parent compound is approximately planar in its crystalline monohydrate form. researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure, geometry, and reactivity of molecules. ijcce.ac.irdergipark.org.tr This approach is founded on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in providing a detailed understanding of the molecular properties of various heterocyclic systems, including pyrimidine (B1678525) derivatives. ijcce.ac.irsamipubco.com These computational studies allow for the exploration of molecular characteristics that are often complementary to experimental data. jchemrev.comphyschemres.org

Geometry Optimization and Energetic Profiles

A fundamental step in computational chemistry is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. jchemrev.comresearchgate.net For pyrimidine derivatives, DFT methods are employed to calculate the equilibrium geometry by minimizing the electronic energy. samipubco.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The optimized structure is confirmed as a true energy minimum by performing vibrational frequency calculations, where the absence of imaginary frequencies indicates stability. ijcce.ac.ir For the pyrimidine core of a molecule like 2,6-diamino-1-methylpyrimidin-4(1H)-one, DFT calculations provide insights into the planarity of the ring and the orientation of its substituent groups. The energetic profile, including the total electronic energy, provides a measure of the molecule's thermodynamic stability.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Calculated via DFT)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C2-N3 | ~1.32 Å |

| Bond Length | N3-C4 | ~1.40 Å |

| Bond Length | C4-C5 | ~1.45 Å |

| Bond Length | C5-C6 | ~1.36 Å |

| Bond Length | C6-N1 | ~1.35 Å |

| Bond Length | C4=O | ~1.24 Å |

| Bond Angle | C6-N1-C2 | ~121.8° |

| Bond Angle | N1-C2-N3 | ~120.5° |

| Bond Angle | C2-N3-C4 | ~115.1° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.orgyoutube.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests high chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a large energy gap indicates high stability and lower reactivity. researchgate.net In pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. The HOMO is often localized on electron-rich parts of the molecule, such as the amino groups and the pyrimidine ring, while the LUMO may be distributed over the electron-deficient carbonyl group and the ring system. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Pyrimidine Derivative (Calculated via DFT/B3LYP)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.26 |

| ELUMO | -0.88 |

| Energy Gap (ΔE) | 5.38 |

Note: Values are representative and based on data for analogous pyrimidine systems to illustrate the concept. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgdeeporigin.com An MEP map displays the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. mdpi.com These maps are typically color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas denote intermediate potential values.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom (C4=O) due to the high electronegativity and lone pairs of oxygen. The nitrogen atoms of the amino groups would also contribute to electron-rich areas. In contrast, the hydrogen atoms of the amino groups (N-H) would exhibit a positive potential (blue), making them sites for hydrogen bonding and interaction with nucleophiles. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). wikipedia.org This method is used to investigate intramolecular interactions, charge distribution, and hyperconjugation effects.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated. Significant E(2) values indicate strong intramolecular charge transfer and electronic delocalization, which contribute to the molecule's stability. For a molecule like this compound, important interactions would include the delocalization of the nitrogen lone pairs (n) of the amino groups into the antibonding π* orbitals of the pyrimidine ring (n → π), as well as delocalization within the ring itself (π → π). mdpi.com

Table 3: Representative NBO Second-Order Perturbation Analysis for Intramolecular Interactions in a Pyrimidine System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino) | π(C2-N3) | ~30-50 |

| LP(1) N(amino) | π(C5-C6) | ~25-45 |

| π(C2-N3) | π(C4-C5) | ~15-25 |

| π(C5-C6) | π(N1-C2) | ~18-28 |

Note: Data is illustrative and represents typical stabilization energies for delocalization in amino-substituted pyrimidine rings.

Prediction of Vibrational Spectra and Spectroscopic Parameters

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. ijcce.ac.ir By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. nih.gov These calculated frequencies correspond to specific molecular motions, such as bond stretching, bending, and torsional vibrations.

A comparison between the theoretical spectrum and the experimental spectrum can help in the definitive assignment of vibrational bands. physchemres.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. physchemres.org For this compound, DFT would predict characteristic vibrational modes for the C=O stretching, N-H stretching and bending of the amino groups, C-N stretching, and various in-plane and out-of-plane ring vibrations. tandfonline.com

Table 4: Selected Predicted Vibrational Frequencies (Scaled) for a Pyrimidinone Derivative

| Vibrational Mode | Calculated Wavenumber (cm-1) |

|---|---|

| N-H Asymmetric Stretch | ~3500-3550 |

| N-H Symmetric Stretch | ~3350-3400 |

| C=O Stretch | ~1650-1680 |

| N-H Bending (Scissoring) | ~1600-1640 |

| Pyrimidine Ring Stretch | ~1550-1590 |

| C-N Stretch | ~1300-1350 |

Note: Frequencies are typical values for amino-pyrimidinone systems and are meant to be illustrative.

Global Reactivity Indices Determination (e.g., Electronegativity, Hardness, Softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.net These indices are calculated using the following relationships based on Koopmans' theorem:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -χ = -(I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Table 5: Representative Global Reactivity Descriptors (in eV) Calculated from FMO Energies

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.26 |

| Electron Affinity (A) | -ELUMO | 0.88 |

| Electronegativity (χ) | (I + A) / 2 | 3.57 |

| Chemical Potential (μ) | -χ | -3.57 |

| Chemical Hardness (η) | (I - A) / 2 | 2.69 |

| Chemical Softness (S) | 1 / (2η) | 0.186 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.37 |

Note: Values are calculated based on the illustrative FMO energies from Table 2.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the excited-state properties of molecules, making it invaluable for understanding electronic transitions and photophysical behavior. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the characterization of the resulting excited states.

For a molecule like this compound, TD-DFT calculations would typically focus on the transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals. The amino groups (-NH₂) act as electron-donating groups, while the carbonyl group (C=O) functions as an electron-withdrawing group, creating a "push-pull" system that can influence the electronic structure.

Studies on related diaminopyrimidine compounds demonstrate that functionalization significantly impacts their optical properties. For instance, research on 4,5-diaminopyrimidine (B145471) shows a notable red-shift in its lowest-energy absorption band compared to the parent pyrimidine molecule. nih.gov This is attributed to the destabilization of the HOMO and stabilization of the LUMO, effectively reducing the HOMO-LUMO energy gap. A similar effect would be anticipated for this compound. The calculations would predict the maximum absorption wavelength (λmax), the strength of the transition (oscillator strength, f), and the nature of the transition (e.g., π → π*).

Table 1: Illustrative TD-DFT Results for Electronic Transitions in a Polar Solvent Note: These are hypothetical values based on typical results for similar pyrimidine derivatives and are for illustrative purposes only.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 275 | 0.08 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 240 | 0.25 | HOMO → LUMO+1 (91%) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. rjeid.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes and interactions with its environment (e.g., solvent molecules).

For this compound, MD simulations could be employed to understand its structural flexibility, hydration shell, and intermolecular interactions in solution. The simulation would reveal how the molecule rotates, vibrates, and translates, and how it forms hydrogen bonds with surrounding water molecules via its amino and carbonyl groups. Such studies are crucial for understanding how the molecule behaves in a biological context or in solution-phase applications.

Trajectory Analysis and Conformational Sampling

A key aspect of MD simulations is the analysis of the resulting trajectory, which is the path of the atoms through space and time. Trajectory analysis for this compound would involve monitoring parameters like bond lengths, bond angles, and dihedral angles to identify stable and transient conformations.

While the pyrimidine ring itself is largely planar, the exocyclic amino groups and the methyl group have rotational freedom. Conformational analysis of related diaminopyrimidine analogues has shown that substituents can adopt different orientations, which may be crucial for their biological activity, such as binding to an enzyme active site. nih.gov For the target molecule, analysis might focus on the rotation around the C-N bonds of the amino groups and potential puckering of the ring, although significant deviation from planarity is unlikely. The simulation would sample a wide range of possible conformations and determine their relative energies and populations, providing insight into the molecule's preferred shapes.

Exploration of Adsorption Behavior and Surface Interactions

MD simulations and DFT calculations are also used to explore how molecules interact with surfaces, a process known as adsorption. This is relevant for applications in materials science, sensing, and catalysis.

The adsorption of this compound on a surface like graphene oxide or a metal could be modeled to understand the nature and strength of the interaction. DFT studies on the adsorption of other pyrimidine derivatives on graphene oxide suggest that interactions are often driven by hydrogen bonding between functional groups on the surface (like -COOH) and nitrogen atoms within the pyrimidine ring, as well as electrostatic interactions. dergipark.org.tr For this compound, the amino groups and the carbonyl oxygen would be primary sites for forming hydrogen bonds with a functionalized surface. Calculations would yield the adsorption energy, the optimal orientation of the molecule on the surface, and the charge transfer between the molecule and the substrate. dergipark.org.tryoutube.com

Quantum Chemical Approaches to Structure-Reactivity Relationships

Quantum chemical methods, particularly DFT, are fundamental in establishing relationships between a molecule's electronic structure and its chemical reactivity. mdpi.com This is often achieved by calculating a set of "reactivity descriptors."

For this compound, these descriptors can predict the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energy and distribution of the HOMO and LUMO are key indicators. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. For this molecule, the HOMO is expected to have significant density on the electron-rich amino groups and the pyrimidine ring, while the LUMO would likely be centered more around the electron-deficient carbonyl carbon. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, typically colored red), which are sites for electrophilic attack, and electron-poor regions (positive potential, blue), which are sites for nucleophilic attack. For the target molecule, negative potential would be expected around the carbonyl oxygen and ring nitrogen atoms, while positive potential would be found near the amino hydrogens.

Fukui Functions: These descriptors quantify the change in electron density at a specific point when an electron is added or removed, identifying the most reactive sites for nucleophilic and electrophilic attack with greater precision. mdpi.com

Table 2: Illustrative Conceptual DFT Reactivity Descriptors Note: These are hypothetical values for illustrative purposes.

| Parameter | Illustrative Value | Implication |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.7 eV | Indicates high kinetic stability |

| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution nih.gov |

| Electrophilicity Index (ω) | 1.65 eV | Measures electron-accepting capability mdpi.com |

Computational Assessment of Nonlinear Optical (NLO) Properties

Molecules with significant charge asymmetry and extended π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. rsc.orgrsc.org Computational methods are essential for predicting the NLO response of new materials. The presence of electron-donating amino groups and an electron-accepting carbonyl group on the pyrimidine ring of this compound suggests it could be a candidate for NLO applications.

The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). tandfonline.comresearchgate.net The first hyperpolarizability (β) is particularly important as it quantifies the second-order NLO response. DFT calculations performed on various pyrimidine derivatives have shown that their NLO properties are highly tunable through chemical modification. tandfonline.comresearchgate.net For the target molecule, quantum chemical calculations would involve optimizing its geometry and then computing its NLO properties, often comparing them to a known standard material like urea (B33335) to gauge its potential.

Table 3: Illustrative Calculated NLO Properties Note: These are hypothetical values for illustrative purposes. The hyperpolarizability is often compared to that of urea.

| Property | Illustrative Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 9.5 x 10⁻²⁴ esu |

| Total First Hyperpolarizability (βtot) | 15.0 x 10⁻³⁰ esu |

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Pyrimidinone Systems

Hydrogen bonds are the predominant intermolecular forces governing the structure of pyrimidinone crystals, accounting for a significant portion of the total stabilization energy. nih.govnih.gov In a study of 18 substituted 4-(trihalomethyl)-2(1H)-pyrimidinones, robust hydrogen bonds were observed in all crystalline structures, contributing an average of approximately -21.64 kcal mol⁻¹ or about 19% of the total stabilization energy of the supramolecular clusters. nih.govnih.gov The persistence of these hydrogen bonds is observed from solution, as confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, to the solid crystalline state. nih.govnih.gov

The pyrimidinone core is particularly adept at forming N-H…O hydrogen bonds, a characteristic it shares with the foundational building blocks of DNA and RNA. nih.govnih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals that N-H…O interactions are the most significant contributors to the stability of pyrimidinone dimers and crystals. nih.gov In a series of pyrimidinone derivatives, these interactions displayed exceptionally high stabilization energies, with an average value of -16.55 kcal mol⁻¹. nih.govacs.org

In addition to N-H…O bonds, N-H…N interactions also play a critical role in the supramolecular assembly. For instance, in 2,4,6-triaminopyrimidine-1,3-diium dinitrate, N–H/H–N contacts contribute 12.5% to the Hirshfeld surface, indicating their importance in the crystal packing. iucr.org Similarly, the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine reveals a dimeric arrangement consolidated by N—H⋯N hydrogen-bonding interactions. nih.gov In a related compound, 2,6-diamino-4-oxopyrimidinium sulfosalicylate monohydrate, the protonated N1 atom and an amino group are hydrogen-bonded to the keto group of a neighboring pyrimidine (B1678525), forming a supramolecular chain. This chain is further stabilized by N–H···O hydrogen bonds involving sulfonate oxygen atoms. researchgate.net

| Hydrogen Bond Type | Average Stabilization Energy (kcal mol⁻¹) | Source |

|---|---|---|

| N-H···O | -16.55 | nih.govacs.org |

| C-H···O | -6.48 | nih.govacs.org |

Pi-Stacking Interactions (e.g., Parallel Offset Stacking)

Aromatic-ring stacking is a prominent noncovalent interaction in biological systems and pyrimidinone derivatives. nih.gov While sandwich-style π–π stacking can be electrostatically repulsive, more commonly observed interactions include staggered (parallel displaced or offset) and T-shaped (perpendicular) stacking, which are electrostatically attractive. wikipedia.org In the crystal structure of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, slipped π–π stacking interactions are observed. nih.gov In another pyrimidinone derivative, pairs of hydrogen-bonded chains are linked by a π–π stacking interaction. researchgate.net The strength of these interactions can be influenced by substituents on the aromatic rings; however, studies on various heteroaromatics show a direct correlation between vacuum stacking interactions and the solvation free energy of the molecules. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

For pyrimidine-based compounds, HS analysis reveals the dominance of hydrogen bonding and van der Waals interactions. In 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, the primary contributions to the crystal packing are from H⋯H (36.2%), H⋯C/C⋯H (20.9%), H⋯O/O⋯H (17.8%), and H⋯N/N⋯H (12.2%) interactions. nih.gov A similar analysis on 2,4,6-triaminopyrimidine-1,3-diium dinitrate showed contributions from O···H/H···O (53.2%), N···H/H···N (12.5%), and C···H/H···C (9.6%) interactions. iucr.org These analyses provide quantitative insight into the forces that build the supramolecular architecture. iucr.orgnih.gov

| Interaction Type | 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one (%) | 2,4,6-triaminopyrimidine-1,3-diium dinitrate (%) | 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine (%) |

|---|---|---|---|

| H···H | 36.2 | - | 51.6 |

| O···H / H···O | 17.8 | 53.2 | - |

| C···H / H···C | 20.9 | 9.6 | 23.0 |

| N···H / H···N | 12.2 | 12.5 | 15.8 |

| S···H | - | - | 8.5 |

Self-Assembly Mechanisms of Pyrimidinone Derivatives

The inherent intermolecular interaction capabilities of pyrimidinone derivatives drive their spontaneous self-assembly into ordered supramolecular structures. acs.org For some substituted pyrimidinones (B12756618), the crystallization mechanism involves the initial formation of a hydrogen-bonded dimer, which then serves as a building block, assembling with other dimers to form one-dimensional structures. nih.gov

In aqueous systems, pyrimidine-based amphiphilic molecules can self-assemble into thermodynamically stable nano-aggregates once a critical aggregation concentration (CAC) is surpassed. acs.org The spontaneous formation of two-dimensional self-assembled monolayers of pyrimidine bases at solid-liquid interfaces has also been observed and studied, suggesting a potential role for such structures in prebiotic chemical processes. nih.gov

Molecular Recognition Principles Involving Pyrimidinone Scaffolds

The pyrimidinone scaffold is a key feature in molecules designed for specific molecular recognition tasks, particularly in biological systems. bohrium.comnih.gov Its ability to present a defined spatial arrangement of hydrogen bond donors and acceptors, combined with its aromatic character for stacking interactions, makes it an effective "molecular passepartout" for recognizing biological targets like adenosine (B11128) receptors. bohrium.comnih.govmdpi.com

In the context of adenosine receptor antagonists, the pyrazolo-triazolo-pyrimidine scaffold participates in crucial interactions within the receptor's binding pocket. mdpi.com Molecular modeling studies show that the exocyclic amino group and ring nitrogen atoms form bidentate hydrogen bonds with key amino acid residues (like asparagine), while the aromatic core engages in π–π stacking interactions with phenylalanine residues. mdpi.com The specific substitution pattern on the pyrimidine ring can modulate the affinity and selectivity of the ligand for different receptor subtypes, highlighting the tunable nature of the pyrimidinone scaffold in molecular recognition. bohrium.comnih.gov

Structure Reactivity and Structure Interaction Relationships

Influence of Substituents on Electronic Structure and Chemical Reactivity

The electronic properties and chemical reactivity of the 2,6-diamino-1-methylpyrimidin-4(1H)-one scaffold are significantly influenced by the nature and position of various substituents. While direct comprehensive studies on a wide range of substituents for this specific molecule are limited, the principles can be understood from research on related heterocyclic systems, such as purines and other pyrimidine (B1678525) derivatives. nih.govresearchgate.net

Substituents alter the electron density distribution within the pyrimidine ring, which in turn affects the molecule's reactivity towards electrophiles and nucleophiles. Electron-donating groups (EDGs), such as amino (-NH2) and methoxy (B1213986) (-OCH3) groups, increase the electron density of the ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups decrease the ring's electron density, rendering it more electrophilic and prone to nucleophilic attack. nih.gov

For instance, studies on adenine, a structurally related purine (B94841), have shown that substituents at different positions have varying impacts on the electronic structure. The presence of an amino group, similar to the ones in this compound, generally enhances the substituent effect compared to the unsubstituted parent heterocycle. nih.gov The position of substitution is also critical; for example, in purine systems, substituents at the C8 position have a more potent influence on the electronic structure than those at the C2 position. nih.gov

Chemical Reactivity Profiling

The chemical reactivity of this compound is characterized by the presence of multiple functional groups: two amino groups, a carbonyl group, and the pyrimidine ring itself. This arrangement provides several potential sites for both electrophilic and nucleophilic reactions. ontosight.ai

The MEP map would likely show negative potential (red/yellow regions) around the exocyclic amino groups and the carbonyl oxygen, indicating these as the primary sites for electrophilic attack. The nitrogen atoms within the pyrimidine ring also contribute to the nucleophilic character. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino groups and potentially at certain carbon atoms of the ring, highlighting them as sites susceptible to nucleophilic attack.

Fukui function analysis further refines this picture by quantifying the change in electron density upon the addition or removal of an electron. This would help in distinguishing the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. It is anticipated that the exocyclic nitrogen atoms would exhibit high values for f-, confirming their nucleophilicity. The carbonyl carbon and certain ring carbons would likely show high f+ values, marking them as key electrophilic centers.

The reactions involving pyrimidinone derivatives often proceed through various mechanisms, including nucleophilic substitution, electrophilic addition, and condensation reactions. The two amino groups of this compound are primary nucleophiles and can readily react with electrophiles such as alkyl halides and acyl chlorides. researchgate.net

Condensation reactions with carbonyl compounds are also a key feature of the reactivity of diaminopyrimidines. For example, in the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, the amino groups of a diaminopyrimidine can react with a dicarbonyl compound or its equivalent, leading to cyclization and the formation of a new ring. nih.gov The reaction mechanism typically involves the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or aromatization. nih.gov

The tautomeric nature of the pyrimidinone ring is also crucial in its reactivity. The 2,6-diamino-4(1H)-pyrimidinone core can exist in different tautomeric forms, which can influence the reaction pathways. researchgate.netresearchgate.net The specific tautomer present under the reaction conditions can determine which nitrogen or oxygen atom acts as the primary nucleophile.

Pyrimidinone Derivatives as Chemical Synthons in Organic Synthesis

Pyrimidinone derivatives, including structures analogous to this compound, are valuable synthons in organic synthesis for the construction of more complex heterocyclic scaffolds. juniperpublishers.com Their multifunctional nature allows them to participate in a variety of cyclization and multicomponent reactions. semanticscholar.org

For example, 6-aminouracil (B15529) derivatives, which share the aminopyrimidinone core, are widely used in the synthesis of fused pyrimidines. juniperpublishers.com These compounds can act as versatile building blocks for creating bicyclic and tricyclic systems with diverse biological activities. nih.govnih.gov The amino group at the 6-position and the reactive center at the 5-position are often involved in these annulation reactions.

The general synthetic utility is highlighted in the following table, which showcases the types of heterocyclic systems that can be synthesized from pyrimidinone-based synthons.

| Pyrimidinone Synthon Class | Reactant(s) | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| 6-Aminouracils | α,β-Unsaturated ketones | Pyrido[2,3-d]pyrimidines | Michael Addition/Cyclization |

| Diaminopyrimidines | 1,3-Dicarbonyl compounds | Pyrido[2,3-d]pyrimidines | Condensation/Cyclization |

| 6-Aminouracils | Aryl aldehydes, Malononitrile (B47326) | Pyrano[2,3-d]pyrimidines | Multicomponent Reaction |

| 2-Thio-pyrimidinones | Alkyl halides | S-alkylated pyrimidines | Nucleophilic Substitution |

While direct examples utilizing this compound are not explicitly detailed in the surveyed literature, its structural similarity to these synthons strongly suggests its potential for analogous applications in constructing diverse heterocyclic frameworks.

Computational Modeling of Molecular Interactions with Macromolecular Targets

Computational modeling, particularly molecular docking, is a crucial tool for understanding the interactions between small molecules like this compound and macromolecular targets such as proteins and enzymes. nih.gov These studies provide insights into the binding modes, affinities, and potential biological activity of the compound and its derivatives.

Molecular docking simulations are frequently employed to predict the binding affinity and orientation of a ligand within the active site of a protein. The binding energy, typically expressed in kcal/mol, is a key metric obtained from these simulations, with lower (more negative) values indicating a more favorable interaction.

Studies on various pyrimidine derivatives have demonstrated their potential to bind to a range of protein targets. For instance, pyrimidine-based compounds have been docked into the active sites of cyclin-dependent kinases (CDKs), showing favorable binding energies and interactions with key amino acid residues. lew.ro Another study on a bis-pyrimidine derivative investigated its antimicrobial activity through molecular docking, revealing a high binding affinity for antibacterial protein targets, as evidenced by a low binding energy of -7.97 kcal/mol. nih.gov

The binding of this compound to a protein target would be governed by a combination of interactions, including:

Hydrogen bonding: The two amino groups and the carbonyl group are excellent hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The methyl group and the pyrimidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic interactions: The polar nature of the molecule contributes to electrostatic interactions with the protein.

The following table presents representative binding energy data from docking studies of various pyrimidine derivatives with different protein targets, illustrating the range of affinities observed for this class of compounds.

| Pyrimidine Derivative Class | Protein Target | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Pyrimidindione Derivatives | Cyclin-Dependent Kinase 1 (CDK1) | -8.9 to -9.6 |

| Bis-pyrimidine Derivative | Antibacterial Protein | -7.97 |

| Pyrazolo-pyrimidinones | Antiproliferative Targets | Varies with derivative |

| Pyridinylpyrimidines | Human Methionine Aminopeptidase-1 | Varies with derivative |

These examples underscore the potential of the this compound scaffold to form stable complexes with biological macromolecules, a key characteristic for potential therapeutic agents. nih.gov

Analysis of Intermolecular Contacts at Binding Interfaces for this compound Remains Elusive Due to Lack of Specific Structural Data

Despite extensive investigation into the structure-reactivity and structure-interaction relationships of pyrimidine derivatives, a detailed analysis of the intermolecular contacts at the binding interfaces of this compound is currently hampered by a lack of publicly available, specific crystal structure data for this particular compound.

While the chemical structure of this compound, featuring two amino groups, a keto group, and a methyl group on the pyrimidine ring, suggests a high potential for forming various intermolecular interactions, concrete evidence from X-ray crystallography of the compound in a pure form, as a co-crystal, or in complex with a biological macromolecule is not present in open-access scientific databases. Such data is crucial for a precise and scientifically accurate analysis of its binding behavior.

Research on closely related analogs, particularly the unmethylated parent compound 2,6-diamino-4(3H)-pyrimidinone, provides valuable insights into the types of interactions that could be anticipated. Studies on this analog reveal a strong tendency to form robust hydrogen-bonding networks. researchgate.netresearchgate.net

Key intermolecular interactions observed for the unmethylated analog, 2,6-diamino-4(3H)-pyrimidinone, include:

N—H···O Hydrogen Bonds: These are a predominant feature, where the amino groups act as hydrogen bond donors to the keto group of an adjacent molecule.

N—H···N Hydrogen Bonds: The amino groups can also donate hydrogen bonds to the nitrogen atoms within the pyrimidine ring of neighboring molecules. researchgate.net

Supramolecular Motifs: A characteristic and recurring interaction pattern is the formation of R²₂(8) hydrogen-bonding motifs, which lead to the assembly of planar ribbons and further three-dimensional networks. researchgate.netresearchgate.net

Furthermore, studies of other pyrimidine derivatives in co-crystals have highlighted the formation of specific hydrogen-bonded synthons, such as the R₂²(8) motif, between the pyrimidine core and other molecules like carboxylic acids or sulfonates. nih.govnih.govnih.gov These interactions are fundamental to molecular recognition processes and the formation of stable, ordered solid-state structures.

Without a definitive crystal structure of this compound, any detailed discussion or data table on its specific bond distances, angles, and the percentage contribution of different contacts (e.g., from a Hirshfeld surface analysis) at a binding interface would be speculative. The scientific community awaits the publication of such structural data to fully elucidate the structure-interaction relationships of this specific compound.

Q & A

Basic: What are the established synthetic routes for 2,6-diamino-1-methylpyrimidin-4(1H)-one, and how can purity be optimized?

Answer:

The compound is typically synthesized via multi-step protocols involving condensation and cyclization reactions. For example:

- Step 1: Start with ethyl cyanoacetate to prepare intermediates like malonamamidine hydrochloride, followed by reaction with substituted aldehydes to form dihydropyrimidinones .

- Step 2: Oxidation of dihydropyrimidinones (e.g., using iodine/DMSO) yields the pyrimidin-4(1H)-one scaffold. Methylation at the N1 position can be achieved using methyl iodide under basic conditions .

- Purity Optimization: High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is recommended. Crystallization from ethanol/water mixtures improves purity (>98%) .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Analysis:

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) in ESI⁺ mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 167.0932 for C₅H₇N₄O) .

- HPLC: Use a C18 column with UV detection at 254 nm. Retention times vary based on mobile phase composition (e.g., 8–12 minutes for acetonitrile/water gradients) .

Advanced: How can conflicting crystallographic data for this compound be resolved using SHELX software?

Answer: